2-(1,4-Dithian-2-yl)acetic acid
Overview
Description
2-(1,4-Dithian-2-yl)acetic acid is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. This compound features a 1,4-dithiane ring, which is a six-membered ring containing two sulfur atoms at positions 1 and 4, and an acetic acid moiety attached to the ring. The presence of sulfur atoms in the ring imparts distinctive chemical properties, making it a valuable compound for synthetic and industrial applications.
Mechanism of Action
Target of Action
1,4-dithianes, a class of compounds to which 2-(1,4-dithian-2-yl)acetic acid belongs, are known to be versatile organic synthesis building blocks . They can be readily metalated and alkylated, allowing the rapid build-up of target molecules .
Mode of Action
It’s known that 1,4-dithianes can be chemoselectively cleaved or reduced to reveal a versatile c2-synthon . This suggests that this compound may interact with its targets through similar chemical transformations.
Biochemical Pathways
The ability of 1,4-dithianes to form carbon-carbon bonds suggests that they may influence a variety of biochemical pathways, particularly those involving the synthesis of complex molecular architectures .
Result of Action
Given the compound’s potential to form carbon-carbon bonds, it may contribute to the synthesis of a wide array of complex molecular architectures .
Biochemical Analysis
Biochemical Properties
2-(1,4-Dithian-2-yl)acetic acid plays a significant role in biochemical reactions, particularly in the synthesis of complex molecular architectures. It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds through its unique heterocyclic reactivity . The compound’s sulfur-heterocycle can be chemoselectively cleaved or reduced, revealing a versatile C2-synthon that can be utilized in the assembly of a wide array of molecular structures .
Cellular Effects
This compound influences cellular processes by acting as a building block for the synthesis of complex molecules. It affects cell function by participating in cell signaling pathways and gene expression. The compound’s ability to form stable carbon-carbon bonds makes it a valuable tool in the synthesis of lipids, carbohydrates, and various carbocyclic scaffolds, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s sulfur-heterocycle can undergo chemoselective hydrolysis or hydrogenolysis, leading to the formation of functional groups that influence gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged use in biochemical experiments. Its degradation products and long-term effects on cellular function need to be carefully monitored to ensure accurate results in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects on cellular function and metabolism. At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s sulfur-heterocycle plays a crucial role in these pathways, facilitating the formation and breakdown of key metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for the compound’s activity, as it ensures that it reaches the appropriate sites within the cell to exert its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,4-Dithian-2-yl)acetic acid typically involves the formation of the 1,4-dithiane ring followed by the introduction of the acetic acid group. One common method involves the reaction of 1,4-dithiane with bromoacetic acid under basic conditions to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-(1,4-Dithian-2-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The sulfur atoms in the 1,4-dithiane ring can be selectively oxidized to form sulfoxides or sulfones, while the acetic acid moiety can participate in esterification or amidation reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the sulfur atoms in the 1,4-dithiane ring.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the compound to form the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, esters, and amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(1,4-Dithian-2-yl)acetic acid has a wide range of applications in scientific research:
Organic Synthesis: It serves as a versatile building block for the synthesis of complex molecular architectures, including lipids, carbohydrates, and various carbocyclic scaffolds.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Environmental Chemistry: Its ability to undergo selective chemical transformations makes it useful in environmental applications, such as the degradation of pollutants.
Comparison with Similar Compounds
1,3-Dithiane: Unlike 2-(1,4-Dithian-2-yl)acetic acid, 1,3-dithiane has sulfur atoms at positions 1 and 3.
1,4-Dithiin: This compound features a similar ring structure but with a double bond between the sulfur atoms.
Uniqueness: this compound is unique due to the specific positioning of the sulfur atoms in the 1,4-dithiane ring and the presence of the acetic acid moiety. This combination imparts distinctive chemical properties, making it a valuable compound for various applications in synthetic and medicinal chemistry .
Properties
IUPAC Name |
2-(1,4-dithian-2-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2S2/c7-6(8)3-5-4-9-1-2-10-5/h5H,1-4H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBFAEVCVVUDKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(CS1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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